molecular formula C15H13ClN2O4 B3461064 N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B3461064
M. Wt: 320.73 g/mol
InChI Key: ZFYZAGMRFAWDIH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group at the 3-position.

    Amidation: The final step involves the reaction of the chlorinated product with 3-chloroaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: N-(3-chlorophenyl)-4-ethoxy-3-aminobenzamide.

    Substitution: N-(3-chlorophenyl)-4-alkylthio-3-nitrobenzamide.

    Oxidation: N-(3-chlorophenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used as a probe in biological studies to investigate the interactions of benzamide derivatives with various biological targets.

    Industrial Applications: The compound is utilized in the development of agrochemicals and dyes, owing to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group enhances the compound’s binding affinity to its targets, while the ethoxy group modulates its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-nitrobenzamide: Lacks the ethoxy group, which affects its solubility and reactivity.

    N-(3-chlorophenyl)-4-ethoxybenzamide: Lacks the nitro group, which reduces its potential for bioreduction and biological activity.

    N-(3-chlorophenyl)-4-ethoxy-3-aminobenzamide: The amino group instead of the nitro group alters its chemical reactivity and biological properties.

Uniqueness

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of all three functional groups (chlorophenyl, ethoxy, and nitro) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-14-7-6-10(8-13(14)18(20)21)15(19)17-12-5-3-4-11(16)9-12/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYZAGMRFAWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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